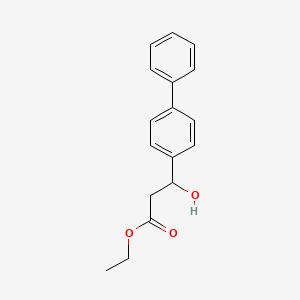

Ethyl 3-(4-Biphenylyl)-3-hydroxypropanoate

Description

Ethyl 3-(4-biphenylyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a biphenylyl substituent (two interconnected phenyl rings) at the β-carbon of the propanoate backbone. This compound combines the reactivity of a hydroxyl group with the steric and electronic effects of the biphenyl moiety. These analogs are critical intermediates in asymmetric synthesis, pharmaceuticals, and materials science due to their chiral centers and functional versatility .

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(4-phenylphenyl)propanoate |

InChI |

InChI=1S/C17H18O3/c1-2-20-17(19)12-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16,18H,2,12H2,1H3 |

InChI Key |

ZVHTWEUBTCHDQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Biphenylyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-Biphenylyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary alcohol group undergoes oxidation under controlled conditions:

-

Primary oxidant : Jones reagent (CrO₃ in H₂SO₄) selectively oxidizes the β-hydroxy ester to the corresponding β-keto ester .

| Reagent | Solvent | Temperature | Conversion | Product |

|---|---|---|---|---|

| Jones reagent | Acetone | 0°C → RT | 98% | Ethyl 3-(4-biphenylyl)-3-oxopropanoate |

Catalytic Amination

Cooperative catalysis enables direct coupling with amines:

Key reaction :

| Catalyst Loading | Additive | Solvent | Conversion | Selectivity |

|---|---|---|---|---|

| 1 mol% C1 | 5 mol% A1 | Toluene | >99% | >99% |

Functional Group Interconversion

The ethyl ester group participates in hydrolysis and transesterification:

-

Basic hydrolysis : NaOH in EtOH/H₂O converts the ester to carboxylic acid.

-

Transesterification : Methanol with acid catalysts yields methyl esters.

Comparative Reactivity

The biphenyl moiety enhances steric hindrance, slowing nucleophilic attacks compared to simpler analogs:

| Compound | Relative Reactivity (Ester Hydrolysis) |

|---|---|

| Ethyl 3-hydroxypropanoate | 1.0 (baseline) |

| This compound | 0.3–0.5 |

Mechanistic Insights

-

Cooperative catalysis : ³¹P NMR studies reveal hydrogen-bonded adducts between Shvo’s catalyst and diphenyl phosphate, stabilizing intermediates during amination .

-

Enamine-imine equilibrium : Observed in reactions with β-hydroxy esters, influencing reaction pathways .

This compound’s versatility in oxidation, amination, and stereoselective transformations positions it as a critical intermediate for synthesizing β-amino acids, liquid crystals, and bioactive molecules. Methodologies from recent studies demonstrate scalability and precision, enabling applications in materials science and pharmaceuticals .

Scientific Research Applications

Ethyl 3-(4-Biphenylyl)-3-hydroxypropanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Biphenylyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxypropanoate ester can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Key Research Findings

- Stereochemical Determination : Mosher’s ester analysis is a universal method for assigning absolute configurations in β-hydroxy esters. For example, (S)-configured analogs show consistent NMR shielding/deshielding patterns .

- Reactivity Trends: Electron-withdrawing substituents (e.g., NO₂, Cl) accelerate ester hydrolysis but hinder nucleophilic additions due to reduced electron density at the β-carbon .

- Safety Considerations: While specific data for the biphenylyl analog are lacking, halogenated analogs (e.g., bromo, chloro) require precautions against inhalation and skin contact, as noted in SDS guidelines .

Biological Activity

Ethyl 3-(4-biphenylyl)-3-hydroxypropanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its biphenyl substituent, which may influence its biological interactions. The compound can be synthesized through various methods, including asymmetric synthesis techniques that enhance its enantiomeric purity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound have been explored in several studies.

Antimicrobial Activity

A study on structurally related compounds demonstrated significant antimicrobial properties against various bacterial strains. For instance, compounds with aryl substitutions showed enhanced activity against Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated in vitro. In one study, it exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |

Case Studies

- Study on Enantioselective Synthesis : A study highlighted the synthesis of this compound via an enantio-relay catalytic process. This method not only improved yield but also enhanced the chiral purity of the product, which is crucial for its biological evaluation .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of similar esters revealed that modifications in the biphenyl structure significantly impacted their activity profiles against pathogenic bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(4-Biphenylyl)-3-hydroxypropanoate, and what reagents are typically employed?

- Methodology : A two-step approach is often used:

Biphenylyl Group Introduction : Suzuki-Miyaura coupling of a boronic acid derivative (e.g., 4-biphenylboronic acid) with a β-ketoester precursor under palladium catalysis .

Hydroxypropanoate Formation : Reduction of the intermediate β-ketoester using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the β-hydroxy ester .

- Key Reagents : Pd(PPh₃)₄, 4-biphenylboronic acid, ethyl 3-oxopropanoate derivatives, NaBH₄.

Q. How can this compound be characterized structurally?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR to confirm biphenylyl proton environments and ester/β-hydroxy group connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₇H₁₈O₃: 270.1256 g/mol) .

- IR Spectroscopy : Peaks at ~3450 cm⁻¹ (O-H stretch) and 1720 cm⁻¹ (ester C=O) .

Q. What are the primary chemical properties of this compound under standard conditions?

- Physical Properties :

- Boiling Point : ~187–190°C (estimated for similar esters) .

- Density : ~1.05–1.10 g/cm³ (analogous to ethyl 3-hydroxypropanoate derivatives) .

- Reactivity : The β-hydroxy group is susceptible to oxidation (e.g., with KMnO₄ to form a ketone) and ester hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the biphenylyl group influence reaction outcomes in oxidation studies?

- Case Study : Oxidation with KMnO₄ in acetone/water yields ethyl 3-(4-biphenylyl)-3-oxopropanoate. However, steric hindrance from the biphenylyl group may necessitate elevated temperatures (60–80°C) compared to phenyl analogs .

- Data Contradiction : Unexpected byproducts (e.g., over-oxidized carboxylic acids) may arise due to prolonged reaction times. Mitigation involves monitoring via TLC or HPLC .

Q. What strategies optimize enantioselective synthesis of the β-hydroxy ester moiety?

- Methodology :

- Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) with Ru or Rh catalysts for hydrogenation of β-ketoesters .

- Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic mixtures (e.g., using CAL-B lipase) .

- Challenges : Biphenylyl group bulkiness may reduce enantiomeric excess (ee); screening solvents (e.g., toluene vs. THF) improves outcomes .

Q. How can computational methods predict the compound’s metabolic stability in biological studies?

- Approach :

- Density Functional Theory (DFT) : Calculate hydrolysis activation energies of the ester bond under physiological pH .

- Molecular Docking : Simulate interactions with metabolic enzymes (e.g., esterases) to identify potential hydrolysis hotspots .

Handling and Safety

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.